molecular formula C11H14O4 B129883 Ethyl 6-ethoxy-2-hydroxybenzoate CAS No. 154364-61-1

Ethyl 6-ethoxy-2-hydroxybenzoate

Cat. No. B129883
M. Wt: 210.23 g/mol
InChI Key: RWBODKGPEZVFRX-UHFFFAOYSA-N
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Description

Ethyl 6-ethoxy-2-hydroxybenzoate, also known as Ethyl salicylate, is an ester formed through the condensation between salicylic acid and ethanol . It has a molecular weight of 210.23 .


Synthesis Analysis

The synthesis of Ethyl 6-ethoxy-2-hydroxybenzoate can be achieved by esterification of salicylic acid with ethyl alcohol and concentrated H2SO4 at 100°C in the presence of aluminum sulfate .


Molecular Structure Analysis

The linear formula of Ethyl 6-ethoxy-2-hydroxybenzoate is C2H5OC6H3(OH)CO2C2H5 .


Physical And Chemical Properties Analysis

Ethyl 6-ethoxy-2-hydroxybenzoate is a solid substance with a melting point of 60 °C .

Scientific Research Applications

Occurrence and Environmental Fate

Ethyl 6-ethoxy-2-hydroxybenzoate, as part of the paraben family, is widely used in various consumer products due to its antimicrobial properties. Its occurrence and environmental fate have been a subject of study, particularly in aquatic environments. Parabens, including ethyl 6-ethoxy-2-hydroxybenzoate, are considered emerging contaminants. They are biodegradable to some extent but can persist in low concentrations in effluents from wastewater treatment plants. These compounds are ubiquitous in surface water and sediments due to the continuous introduction from the consumption of paraben-based products. The environmental behavior of parabens, including their interaction with free chlorine leading to the formation of halogenated by-products, has raised concerns regarding their stability and persistence. Further studies are needed to fully understand the implications of their presence in the environment and their potential toxicity (Haman et al., 2015).

Antioxidant Activity and Analytical Methods

The antioxidant activity of ethyl 6-ethoxy-2-hydroxybenzoate and related compounds has garnered interest due to their potential health benefits. Various analytical methods have been developed to determine antioxidant activity, highlighting the importance of understanding the mechanisms and effects of antioxidants in different matrices. These methods, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are crucial for evaluating the antioxidant capacity of complex samples. The relevance of these methods extends to assessing the health impacts of antioxidants, providing a framework for future research in this area (Munteanu & Apetrei, 2021).

Enzymatic Degradation of Organic Pollutants

In the context of pollution control, the enzymatic degradation of organic pollutants, including compounds related to ethyl 6-ethoxy-2-hydroxybenzoate, has been explored. Enzymes such as laccases and peroxidases, in the presence of redox mediators, have been shown to effectively degrade recalcitrant compounds in wastewater. This enzymatic approach offers a promising alternative to conventional treatment methods, with the potential for application in the remediation of a wide range of aromatic compounds present in industrial effluents (Husain & Husain, 2007).

Safety And Hazards

Ethyl 6-ethoxy-2-hydroxybenzoate may cause eye irritation, skin irritation, and may be harmful if inhaled .

properties

IUPAC Name

ethyl 2-ethoxy-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-9-7-5-6-8(12)10(9)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBODKGPEZVFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404935
Record name Ethyl 6-ethoxy-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-ethoxy-2-hydroxybenzoate

CAS RN

154364-61-1
Record name Ethyl 6-ethoxy-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 6-ethoxy-2-hydroxybenzoate
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